![molecular formula C9H19NO2S B2856091 4-Amino-4-(2-methylpropyl)-1Lambda(6)-thiane-1,1-dione CAS No. 1936294-60-8](/img/structure/B2856091.png)
4-Amino-4-(2-methylpropyl)-1Lambda(6)-thiane-1,1-dione
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Description
4-Amino-4-(2-methylpropyl)-1Lambda(6)-thiane-1,1-dione, commonly referred to as 4-Amino-4-(2-methylpropyl)-thiane-1,1-dione, is a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. It is a versatile reagent that can be used to synthesize a variety of organic compounds, including amines, alcohols, ketones, and carboxylic acids. It has also been studied for its potential use in the treatment of a variety of diseases, such as cancer and neurological disorders.
Scientific Research Applications
Antiviral Applications
The compound has been used in the synthesis of novel antiviral agents . Specifically, it was used in the synthesis of new 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives. These derivatives showed 4 to 7 times higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus .
Nonsteroidal Anti-Inflammatory Drug (NSAID) Modifications
The compound has been used in the modification of (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid with amino acid isopropyl esters . The modifications were shown to increase skin permeability compared to ibuprofen, making them potentially more effective drugs .
Allosteric Modifiers of Hemoglobin
Research has explored compounds structurally related to 4-(2-Amino-2-methylpropyl)phenol for their potential as allosteric modifiers of hemoglobin. Some of the synthesized compounds were found to be strong allosteric effectors of hemoglobin.
Transdermal Drug Delivery
The compound has been used in the development of transdermal drug delivery systems . The modifications of the compound were shown to affect the properties of the obtained compound and its permeability through the skin .
Enzyme Inhibition
The compound has been used in the synthesis of derivatives that exhibit enzyme inhibition . This makes it potentially useful in the development of new therapeutic agents .
Antitumor Applications
The compound has been used in the synthesis of derivatives that exhibit antitumor activity . This suggests potential applications in cancer therapy .
properties
IUPAC Name |
4-(2-methylpropyl)-1,1-dioxothian-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)7-9(10)3-5-13(11,12)6-4-9/h8H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFSHLCCDLVQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCS(=O)(=O)CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-(2-methylpropyl)-1Lambda(6)-thiane-1,1-dione |
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